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molecular formula C4HBrCl2S B1268062 3-Bromo-2,5-dichlorothiophene CAS No. 60404-18-4

3-Bromo-2,5-dichlorothiophene

Cat. No. B1268062
M. Wt: 231.92 g/mol
InChI Key: PBUHOXBSIQJRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05968985

Procedure details

n-Butyllithium in hexane (1.66M solution, 5.2 ml) was added dropwise to a solution of 3-bromo-2,5-dichlorothiophene (2.0 g) and triisopropoxyborane (2.4 ml) in ether (20.0 ml) at -75-65° C. for 10 minutes and the mixture was stirred at same temperature for 1 hour. The reaction mixture was poured onto 1N-hydrochloric acid (30 ml) and the mixture was extracted with ether. The separated extract layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to give (2,5-dichlorothiophen-3-yl)-dihydroxyborane (1.13 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:11]=[C:10]([Cl:12])[S:9][C:8]=1[Cl:13].C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.Cl>CCCCCC.CCOCC>[Cl:13][C:8]1[S:9][C:10]([Cl:12])=[CH:11][C:7]=1[B:18]([OH:19])[OH:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(SC(=C1)Cl)Cl
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
5.2 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The separated extract layer
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1SC(=CC1B(O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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